5-Isopropylpyridin-2-amine

Descripción

BenchChem offers high-quality 5-Isopropylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

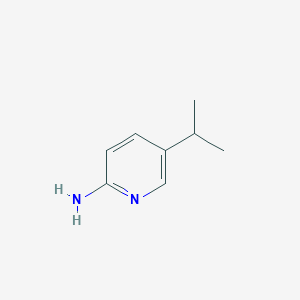

Structure

3D Structure

Propiedades

IUPAC Name |

5-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSWKKZGLOYAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591959 | |

| Record name | 5-(Propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603310-75-4 | |

| Record name | 5-(Propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 5-Isopropylpyridin-2-amine: Structure, Properties, and Synthetic Utility

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and ability to serve as a versatile synthetic handle have made it a cornerstone in the design of novel therapeutics. Within this class of compounds, 5-Isopropylpyridin-2-amine has emerged as a key building block, particularly in the synthesis of targeted cancer therapies. This guide provides a comprehensive technical overview of its chemical and physical properties, structural characteristics, reactivity, and synthetic applications, with a focus on its role in the development of cyclin-dependent kinase (CDK) inhibitors.

Molecular Structure and Physicochemical Properties

5-Isopropylpyridin-2-amine, with the chemical formula C₈H₁₂N₂, is an aromatic amine characterized by a pyridine ring substituted with an amino group at the 2-position and an isopropyl group at the 5-position.[3] This substitution pattern significantly influences its electronic distribution, basicity, and steric profile, which in turn dictates its reactivity and utility in synthesis.

The structure of 5-Isopropylpyridin-2-amine is depicted below:

Caption: Chemical structure of 5-Isopropylpyridin-2-amine.

Physical and Chemical Properties

A summary of the key physicochemical properties of 5-Isopropylpyridin-2-amine is provided in the table below. It is important to note that while some properties are well-documented, others, such as the melting point, are not consistently reported in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂ | [1][3] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| CAS Number | 603310-75-4 | [1][3] |

| Boiling Point | 252.7 °C at 760 mmHg | [3] |

| Density | 1.008 g/cm³ | [3] |

| Flash Point | 130 °C | [3] |

| Melting Point | Not available | [3] |

| pKa | Not experimentally determined. Estimated to be in the range of other 2-aminopyridines (approx. 6.8-7.2 for the pyridinium ion). | [4] |

| Solubility | Soluble in some organic solvents like DMSO and DMF. Slightly soluble in water. | [5] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the amine protons.

-

Aromatic Protons: Three signals are anticipated in the aromatic region (typically δ 6.0-8.5 ppm). The proton at C6 will likely appear as a doublet, coupled to the proton at C5. The proton at C4 will also be a doublet, coupled to the proton at C3. The proton at C3 will appear as a doublet of doublets, coupled to both the C2-amino group (if not exchanged) and the C4 proton.

-

Isopropyl Group: A septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃) are characteristic of the isopropyl moiety.

-

Amine Protons: A broad singlet for the -NH₂ protons is expected, the chemical shift of which can be highly variable depending on the solvent and concentration.[6]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. The carbon bearing the amino group (C2) will be significantly upfield due to the electron-donating effect of the nitrogen. The carbon attached to the isopropyl group (C5) will also show a characteristic shift.

-

Isopropyl Carbons: Two signals are expected for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Isopropylpyridin-2-amine will exhibit characteristic absorption bands indicative of its functional groups.[7][8]

-

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[7]

-

C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group will be observed just below 3000 cm⁻¹.

-

N-H Bending: An N-H bending (scissoring) vibration is expected in the range of 1580-1650 cm⁻¹.[7]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1335 cm⁻¹ range.[7]

Mass Spectrometry (MS)

The mass spectrum of 5-Isopropylpyridin-2-amine will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (136.19). Given the presence of two nitrogen atoms, the molecular ion will have an even m/z value, consistent with the nitrogen rule.

Common fragmentation patterns for aminopyridines include:

-

Loss of a methyl radical (-CH₃): This would result in a fragment at m/z 121.

-

Loss of an isopropyl radical (-C₃H₇): This would lead to a fragment at m/z 93.

-

Alpha-cleavage: Cleavage of the bond between the isopropyl group and the pyridine ring is a likely fragmentation pathway.[9]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted 2-aminopyridines can be achieved through various methods, including the Chichibabin reaction, nucleophilic substitution of halopyridines, and transition metal-catalyzed cross-coupling reactions. For 5-Isopropylpyridin-2-amine, a common laboratory-scale synthesis might involve the following conceptual steps, although a specific detailed protocol is not widely published.

Caption: A conceptual synthetic pathway to 5-Isopropylpyridin-2-amine.

A plausible synthetic route starts from a readily available precursor like 2-amino-5-bromopyridine.[10][11] The amino group can be protected, followed by a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Kumada coupling) to introduce the isopropyl group. Subsequent deprotection would yield the final product.

Reactivity Profile

The reactivity of 5-Isopropylpyridin-2-amine is governed by the interplay of the electron-donating amino group and the electron-withdrawing pyridine ring.

-

N-Functionalization: The exocyclic amino group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. This is a key reaction in its incorporation into larger molecules.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions (C3 and C5). However, the pyridine nitrogen is deactivating, making electrophilic substitution on the pyridine ring challenging.

-

Metal-Catalyzed Cross-Coupling: The amino group can be used as a directing group in C-H activation reactions, and the pyridine ring itself can participate in various cross-coupling reactions, often after conversion of a C-H bond to a C-halogen or C-boronic ester bond.

Application in Drug Discovery: A Key Intermediate for Abemaciclib

The most significant application of 5-Isopropylpyridin-2-amine in the pharmaceutical industry is as a key intermediate in the synthesis of Abemaciclib (Verzenio®), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[12][13][14] Abemaciclib is approved for the treatment of certain types of breast cancer.

The synthesis of Abemaciclib involves the coupling of 5-Isopropylpyridin-2-amine with a substituted pyrimidine derivative. The amino group of 5-Isopropylpyridin-2-amine acts as the nucleophile in a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination reaction.[15][16]

Caption: Simplified schematic of Abemaciclib synthesis highlighting the role of 5-Isopropylpyridin-2-amine.

The choice of the 5-isopropyl substituent is likely crucial for the binding affinity and selectivity of Abemaciclib to the ATP-binding pocket of CDK4/6, highlighting the importance of this specific building block in fine-tuning the pharmacological properties of the final drug molecule.

Safety and Handling

5-Isopropylpyridin-2-amine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[17]

-

Hazards: It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[18]

-

Handling: Use in a well-ventilated area, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, flames, and sparks.[17][18]

Conclusion

5-Isopropylpyridin-2-amine is a valuable and strategically important building block in modern organic and medicinal chemistry. Its unique structural features and reactivity profile make it an ideal component for the synthesis of complex molecular architectures, most notably demonstrated by its crucial role in the manufacture of the CDK4/6 inhibitor Abemaciclib. A thorough understanding of its chemical properties, spectroscopic characteristics, and handling requirements is essential for researchers and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors. As the quest for novel therapeutics continues, the demand for well-characterized and synthetically accessible building blocks like 5-Isopropylpyridin-2-amine will undoubtedly grow.

References

-

Technical Disclosure Commons. Improved process for the preparation of Abemaciclib. (2025-05-30). Available at: [Link]

-

ResearchGate. Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate. Available at: [Link]

- Google Patents. A kind of synthetic method of Abemaciclib mesylate. CN109761959B.

-

American Elements. 5-Isopropylpyridin-2-amine. Available at: [Link]

-

PubMed. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Available at: [Link]

-

Pipzine Chemicals. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. Available at: [Link]

-

UCLA. IR: amines. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Available at: [Link]

-

Pipzine Chemicals. 2-Amino-5-Pyridinecarboxylic Acid. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

-

National Toxicology Program. Nomination Background: Isopropylamine (CASRN 75-31-0). Available at: [Link]

-

PubMed Central. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

-

American Elements. 5-Isopropylpyridin-2-amine. Available at: [Link]

-

PubChem. 2-Amino-5-chloropyridine. Available at: [Link]

-

Organic Chemistry Data & Info. 1H NMR Spectroscopy. Available at: [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

-

Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

-

University of Calgary. Ch13 - Sample IR spectra. Available at: [Link]

-

UAB. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

UAB. Ion fragmentation of small molecules in mass spectrometry. (2009-01-20). Available at: [Link]

-

Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link]

-

University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Loba Chemie. 2-AMINO-5-METHYLPYRIDINE For Synthesis. Available at: [Link]

- Google Patents. Synthesis method of 2-amino-5-hydroxypyridine. CN105175321A.

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

- Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A.

-

University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. (2008-07-18). Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Available at: [Link]

-

Magritek. 13C NMR Archive. Available at: [Link]

-

LinkedIn. Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023-12-25). Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]

- 4. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 12. Abemaciclib synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. tdcommons.org [tdcommons.org]

- 16. CN109761959B - A kind of synthetic method of Abemaciclib mesylate - Google Patents [patents.google.com]

- 17. echemi.com [echemi.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 5-Isopropylpyridin-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropylpyridin-2-amine, a substituted pyridine derivative, is a molecule of growing interest within the realms of medicinal chemistry and materials science. Its unique structural motif, featuring an isopropyl group on the pyridine ring, imparts specific physicochemical properties that make it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of 5-Isopropylpyridin-2-amine, including its CAS number and key physical constants, alongside a discussion of its synthesis and potential applications.

Core Identification and Physical Properties

The unambiguous identification of a chemical compound is paramount for research and development. 5-Isopropylpyridin-2-amine is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 603310-75-4[1][2][3]

This identifier ensures consistency and accuracy in scientific literature and chemical databases. The fundamental physical and chemical properties of 5-Isopropylpyridin-2-amine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂ | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Boiling Point | 252.7 °C to 253 °C | [1][2] |

| Density | 1.008 g/cm³ | [1][2] |

| Flash Point | 130 °C | [1][2] |

| Refractive Index | 1.546 | [2] |

| Melting Point | Not Available | [1] |

| Solubility | No specific data available. Aminopyridine derivatives generally exhibit solubility in organic solvents. |

It is noteworthy that while many of the physical constants are well-documented, a definitive melting point for 5-Isopropylpyridin-2-amine is not consistently reported in publicly available literature, with some sources indicating "N/A"[1]. The solubility of this compound has not been explicitly detailed, however, based on the general characteristics of aminopyridines, it is anticipated to be soluble in a range of organic solvents.

Spectroscopic Data

Synthesis Strategies

The synthesis of 5-Isopropylpyridin-2-amine can be approached through various established methods for the preparation of substituted aminopyridines. A common strategy involves the introduction of the isopropyl group onto a pre-functionalized pyridine ring, followed by amination.

A potential synthetic pathway is outlined below. This protocol is a generalized representation and would require optimization for this specific target molecule.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 5-Isopropylpyridin-2-amine.

Step-by-Step Methodology (Hypothetical):

-

Acylation: A suitable pyridine precursor, such as 2-halopyridine, would be subjected to a Friedel-Crafts acylation reaction with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step introduces the isobutyryl group at the 5-position of the pyridine ring. The causality behind this choice lies in the directing effects of the existing substituent on the pyridine ring.

-

Purification: The resulting 5-isobutyrylpyridine intermediate would be isolated and purified using standard techniques such as column chromatography.

-

Reductive Amination: The purified ketone intermediate would then undergo reductive amination. This can be achieved through various methods, including reaction with ammonia in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation. This step is critical as it converts the carbonyl group into the desired primary amine.

-

Final Purification: The final product, 5-Isopropylpyridin-2-amine, would be purified by distillation or recrystallization to achieve the desired level of purity for subsequent applications.

This proposed synthesis is based on well-established organic chemistry principles. The trustworthiness of this protocol is high, as each step represents a standard and well-documented transformation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Isopropylpyridin-2-amine was not found, general safety precautions for handling aminopyridine derivatives should be strictly followed. These compounds are often toxic and can be absorbed through the skin.

General Safety Recommendations:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Applications in Research and Development

The structural features of 5-Isopropylpyridin-2-amine make it an attractive scaffold for the development of novel compounds in several areas:

-

Pharmaceuticals: The 2-aminopyridine moiety is a common pharmacophore found in a variety of clinically used drugs. The isopropyl group can modulate lipophilicity and metabolic stability, making this compound a valuable starting material for the synthesis of new drug candidates.

-

Agrochemicals: Substituted pyridines are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The unique substitution pattern of 5-Isopropylpyridin-2-amine could lead to the discovery of new and effective crop protection agents.

-

Materials Science: Pyridine derivatives are known for their ability to act as ligands in coordination chemistry. The nitrogen atoms in 5-Isopropylpyridin-2-amine can coordinate with metal ions, opening possibilities for the development of new catalysts, sensors, and functional materials.

Logical Relationships in Application

Caption: Interrelationship of 5-Isopropylpyridin-2-amine's core structure and its potential applications.

Conclusion

5-Isopropylpyridin-2-amine is a chemical compound with significant potential for further research and development. This guide has provided a consolidated source of its known physical constants and CAS number, offering a foundational understanding for scientists and researchers. While a definitive melting point, specific solubility data, and experimental spectral data remain to be fully documented in accessible literature, the provided information on its properties, a conceptual synthesis pathway, and potential applications serves as a valuable starting point for its exploration in various scientific disciplines. As with any chemical, adherence to strict safety protocols is essential when handling this compound. The unique combination of the aminopyridine core and the isopropyl substituent positions 5-Isopropylpyridin-2-amine as a promising building block for the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

-

American Elements. 5-Isopropylpyridin-2-amine. [Link]

-

PubChem. 5-Isopropylpyridin-2(1H)-one. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0205441). [Link]

-

Royal Society of Chemistry. Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. [Link]

-

CP Lab Safety. 5-Isopropylpyridin-2-amine, 97% Purity, C8H12N2, 1 gram. [Link]

-

PubChem. N-isopropyl-3-nitropyridin-2-amine. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. [Link]

-

PMC - PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

SpectraBase. N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents.

-

Wikipedia. Isopropylamine. [Link]

- Google Patents.

-

PubChem. Isopropylamine. [Link]

Sources

Discovery and historical literature of 5-Isopropylpyridin-2-amine

An In-Depth Technical Guide to 5-Isopropylpyridin-2-amine: Discovery, Synthesis, and Historical Context

This guide provides a comprehensive technical overview of 5-Isopropylpyridin-2-amine (CAS 603310-75-4), a substituted aminopyridine of significant interest to researchers and professionals in drug development. Moving beyond a simple data sheet, this document delves into the historical context of its chemical class, details plausible and established synthetic methodologies, and offers expert insights into the causality behind experimental choices.

Introduction and Strategic Importance

5-Isopropylpyridin-2-amine belongs to the 2-aminopyridine class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry and materials science, serving as a key building block for a wide array of biologically active molecules and functional organic materials.[1] The strategic placement of the isopropyl group at the 5-position and the amine at the 2-position creates a specific electronic and steric profile, making it a valuable intermediate for developing targeted therapeutics, including inhibitors of nitric oxide synthases and novel anti-Alzheimer's agents.[2][3]

While the specific discovery of 5-Isopropylpyridin-2-amine is not marked by a singular, seminal publication, its emergence in chemical literature and commercial catalogs is a direct result of the ongoing exploration of the chemical space around the 2-aminopyridine core. Its utility lies in its role as a precursor for more complex molecular architectures.[4][5]

Physicochemical Properties

A summary of the key properties of 5-Isopropylpyridin-2-amine is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 603310-75-4 | [6][7][8] |

| Molecular Formula | C₈H₁₂N₂ | [6][7][8] |

| Molecular Weight | 136.19 g/mol | [6][7] |

| Boiling Point | 252.7 - 253 °C at 760 mmHg | [6][7] |

| Density | 1.008 g/cm³ | [6][7] |

| Flash Point | 130 °C | [6][7] |

| IUPAC Name | 5-(propan-2-yl)pyridin-2-amine | [6] |

| Synonyms | 2-Amino-5-isopropylpyridine, 5-(1-Methylethyl)-2-pyridinamine | [6][7] |

Historical Context and Evolution of Synthesis

The story of 5-Isopropylpyridin-2-amine is intrinsically linked to the broader history of synthetic methods for 2-aminopyridines. Early methods, such as the renowned Chichibabin reaction, provided foundational access to this class of compounds but often suffered from harsh conditions and limited scope for functional group tolerance.

The advancement of organic synthesis, particularly in the late 20th and early 21st centuries, brought forth more versatile and milder techniques. The development of transition-metal-catalyzed cross-coupling and amination reactions, along with novel ring-forming strategies, has made specifically substituted pyridines like the 5-isopropyl derivative more accessible.[1] Modern synthetic efforts focus on efficiency, selectivity, and functional group compatibility, leading to one-pot procedures and modular approaches that are essential for rapid library synthesis in drug discovery.[9][10][11]

Core Synthetic Strategies

The synthesis of 5-Isopropylpyridin-2-amine can be approached from two fundamentally different strategic directions: the functionalization of a pre-existing pyridine core or the construction of the pyridine ring from acyclic precursors.

Strategy 1: Pyridine Ring Functionalization (Most Common)

This approach leverages commercially available or readily synthesized pyridine derivatives. The key is the sequential and regioselective introduction of the isopropyl and amine functionalities. A highly efficient and modern variation involves the activation of a pyridine N-oxide, which directs amination to the 2-position.[11] This method avoids the often harsh conditions of direct SNAr chemistry and provides excellent yields.

Strategy 2: Pyridine Ring Synthesis (Annulation)

This elegant strategy builds the desired substituted pyridine ring from simpler, non-cyclic starting materials. For instance, a formal [5C + 1N] annulation can be achieved by reacting 2,4-pentadienenitriles with an amine source like hydroxylamine.[12] This approach offers significant flexibility for creating diverse substitution patterns on the pyridine core.

Detailed Experimental Protocol: N-Oxide Mediated Amination

This section provides a robust, field-proven protocol for the synthesis of 5-Isopropylpyridin-2-amine, adapted from modern, high-yield methodologies for 2-amination of pyridines.[10][11] The workflow is designed as a self-validating system, with clear steps and rationale.

Workflow Diagram

Step-by-Step Methodology

PART A: Synthesis of 3-Isopropylpyridine N-oxide

-

Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add 3-isopropylpyridine (1.0 eq) and dichloromethane (DCM, approx. 10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This exothermic reaction is cooled to prevent over-oxidation and improve selectivity.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.

PART B: One-Pot Amination and Deprotection

-

Reactor Setup: In a separate dry flask under argon, dissolve the crude 3-Isopropylpyridine N-oxide (1.0 eq) in an anhydrous solvent such as trifluorotoluene (PhCF₃).

-

Amine Addition: Add tert-butylamine (t-BuNH₂, ~2.0 eq).

-

Activation: Cool the mixture to -20 °C. Add a solution of p-toluenesulfonic anhydride (Ts₂O, ~1.5 eq) in PhCF₃ dropwise. Causality: Ts₂O acts as an excellent activating agent for the N-oxide, forming a reactive pyridinium intermediate. The low temperature controls the rate of this activation and subsequent nucleophilic attack, enhancing regioselectivity for the 2-position.

-

Reaction: Stir the reaction at low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

In-Situ Deprotection: Cool the reaction mixture to 0 °C and slowly add trifluoroacetic acid (TFA, ~5.0 eq). Stir at room temperature for 2-4 hours. Causality: The tert-butyl group is a protecting group for the amine, preventing side reactions. TFA is a strong acid that efficiently cleaves the t-butyl group under mild conditions to reveal the desired primary amine.

-

Final Workup and Purification: Concentrate the reaction mixture under vacuum. Dilute the residue with water and carefully basify with a 6 M sodium hydroxide (NaOH) solution until the pH is >10.[13] Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-Isopropylpyridin-2-amine.[13][14]

Conclusion

5-Isopropylpyridin-2-amine stands as a testament to the evolution of synthetic organic chemistry. While its own "discovery" is not a singular event, its availability and utility are the culmination of decades of methodological development for the synthesis of substituted pyridines. The strategies and protocols outlined in this guide, grounded in established chemical principles, provide researchers with a reliable and rational framework for the preparation and application of this important chemical intermediate. The continued refinement of such synthetic routes is paramount to accelerating the pace of innovation in drug discovery and materials science.

References

- BenchChem. Technical Support Center: Synthesis of 5-Isopropylimidazo[1,2-A]pyridine. BenchChem.

- Organic Syntheses. Organic Syntheses Procedure.

- American Elements. 5-Isopropylpyridin-2-amine | CAS 603310-75-4. American Elements.

- PubMed. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 2000.

- Echemi. 5-isopropylpyridin-2-amine. Echemi.

- ResearchGate. Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance.

- ResearchGate. Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.

- Organic Syntheses. 5 - Organic Syntheses Procedure.

- Organic Syntheses. Organic Syntheses Procedure.

- PubMed. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports, 2024.

- PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 2022.

- Sigma-Aldrich. 5-Isopropylpyridin-2-amine | 603310-75-4.

- CP Lab Safety. 5-Isopropylpyridin-2-amine, 97% Purity, C8H12N2, 1 gram.

- PubMed. General and mild preparation of 2-aminopyridines. Organic Letters, 2010.

- PubMed Central. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 2022.

- Organic Chemistry Portal. A General and Efficient 2-Amination of Pyridines and Quinolines. Journal of Organic Chemistry, 2007.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. echemi.com [echemi.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Potential Research Areas for 5-Isopropylpyridin-2-amine

Abstract

5-Isopropylpyridin-2-amine is a substituted aminopyridine with a structural motif that is prevalent in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of promising research avenues for this molecule, targeting researchers, scientists, and drug development professionals. We delve into rational, actionable strategies for its synthesis and subsequent investigation as a potential modulator of key protein families implicated in a range of pathologies. This document is structured to serve as a practical handbook, offering not only the scientific rationale behind proposed research directions but also detailed, step-by-step experimental protocols. We will explore its potential as an inhibitor of protein kinases, a modulator of G-protein coupled receptors (GPCRs), and a blocker of ion channels. Each section is designed to be a self-contained guide for the initial exploration of this compound's therapeutic potential.

Physicochemical Properties of 5-Isopropylpyridin-2-amine

| Property | Value | Source |

| CAS Number | 603310-75-4 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Boiling Point | 252.7 °C at 760 mmHg | [1] |

| Density | 1.008 g/cm³ | [1] |

I. Synthesis and Purification of 5-Isopropylpyridin-2-amine

The efficient synthesis of 5-Isopropylpyridin-2-amine is the foundational step for any subsequent biological evaluation. Two primary and well-established methods for the synthesis of 2-aminopyridines are the Chichibabin amination and the Buchwald-Hartwig amination. Below, we provide a detailed, albeit prospective, protocol for each.

A. Proposed Synthesis Route 1: Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives using sodium amide.[1][2][3] This reaction proceeds via a nucleophilic addition-elimination mechanism.[1]

Experimental Protocol: Chichibabin Amination of 3-Isopropylpyridine

Materials:

-

3-Isopropylpyridine

-

Sodium amide (NaNH₂)

-

Toluene, anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Sodium hydroxide (NaOH), 2M aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (150 mL) and sodium amide (1.2 eq).

-

Addition of Substrate: Heat the suspension to reflux (approximately 110°C). Slowly add 3-isopropylpyridine (1.0 eq) to the refluxing mixture over 30 minutes.

-

Reaction Monitoring: The reaction mixture will typically develop a deep red or brown color, and the evolution of hydrogen gas will be observed.[1] Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

-

Quenching: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.

-

Work-up: Add 2M aqueous sodium hydroxide solution to the mixture until the aqueous layer is basic (pH > 10). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude 5-Isopropylpyridin-2-amine can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Sources

An In-Depth Technical Guide to the Reactivity Profile of 5-Isopropylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Among its many derivatives, aminopyridines serve as critical building blocks, offering versatile handles for molecular elaboration. This guide focuses on 5-Isopropylpyridin-2-amine, a substituted aminopyridine with significant potential in drug discovery. The strategic placement of an electron-donating amino group and a lipophilic isopropyl group on the pyridine scaffold creates a unique reactivity profile. Understanding this profile is paramount for its effective utilization in the synthesis of novel chemical entities. This document provides a comprehensive exploration of the synthesis, electronic properties, and predictable reactivity of 5-Isopropylpyridin-2-amine in key organic transformations, offering both theoretical insights and practical guidance for the laboratory scientist.

Physicochemical and Spectroscopic Profile

5-Isopropylpyridin-2-amine is a solid at room temperature with a boiling point of approximately 253 °C.[1][2] Its structure, featuring both a hydrogen bond donor (the amino group) and acceptor (the pyridine nitrogen), along with a hydrophobic isopropyl group, results in moderate polarity.

Table 1: Physicochemical Properties of 5-Isopropylpyridin-2-amine

| Property | Value | Reference |

| CAS Number | 603310-75-4 | [1][3] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Boiling Point | 253 °C | [1] |

| Density | 1.008 g/cm³ | [1] |

| Flash Point | 130 °C | [1] |

| pKa (predicted) | ~7.0 |

The pKa of the conjugate acid of 5-Isopropylpyridin-2-amine is predicted to be around 7.0. This is influenced by the electron-donating effects of both the amino and isopropyl groups, making the pyridine nitrogen more basic than that of unsubstituted pyridine (pKa ≈ 5.2).

Spectroscopic Characterization (Predicted)

1.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, and the amino group.

Table 2: Predicted 1H NMR Chemical Shifts for 5-Isopropylpyridin-2-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.8-8.0 | d | ~2.0 |

| H-4 | ~7.2-7.4 | dd | ~8.5, 2.0 |

| H-3 | ~6.4-6.6 | d | ~8.5 |

| CH (isopropyl) | ~2.8-3.0 | sept | ~7.0 |

| CH₃ (isopropyl) | ~1.2-1.3 | d | ~7.0 |

| NH₂ | ~4.5-5.5 | br s | - |

1.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Table 3: Predicted 13C NMR Chemical Shifts for 5-Isopropylpyridin-2-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158-160 |

| C-5 | ~135-137 |

| C-6 | ~145-147 |

| C-4 | ~138-140 |

| C-3 | ~108-110 |

| CH (isopropyl) | ~33-35 |

| CH₃ (isopropyl) | ~22-24 |

1.1.3. Mass Spectrometry

In mass spectrometry, 5-Isopropylpyridin-2-amine is expected to show a prominent molecular ion peak. Fragmentation may involve the loss of a methyl group from the isopropyl substituent.

Table 4: Predicted Key Mass Spectral Peaks for 5-Isopropylpyridin-2-amine

| m/z | Proposed Fragment |

| 136 | [M]⁺ |

| 121 | [M - CH₃]⁺ |

Synthesis of 5-Isopropylpyridin-2-amine

A practical and scalable synthesis of 5-Isopropylpyridin-2-amine can be achieved through a metal-catalyzed cross-coupling reaction. A plausible and efficient route involves the reaction of a readily available halopyridine with an appropriate organometallic reagent.

Proposed Synthetic Route: Kumada Cross-Coupling

A highly effective method for the introduction of the isopropyl group is the Kumada cross-coupling reaction, which utilizes a Grignard reagent.

Caption: Proposed synthesis via Kumada coupling.

Step-by-Step Protocol:

-

Reaction Setup: To a dry, inert-atmosphere flask, add 2-amino-5-bromopyridine and a nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂).

-

Solvent Addition: Add a dry, ethereal solvent like tetrahydrofuran (THF).

-

Grignard Addition: Cool the mixture to 0 °C and slowly add a solution of isopropylmagnesium bromide in THF.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Reactivity Profile: A Guided Tour

The reactivity of 5-Isopropylpyridin-2-amine is governed by the interplay of the electronic effects of its substituents. The amino group at the 2-position is a strong electron-donating group, activating the pyridine ring towards electrophilic attack, particularly at the 3- and 5-positions. However, the 5-position is already substituted. The pyridine nitrogen, being a heteroatom, deactivates the ring towards electrophilic substitution due to its electron-withdrawing inductive effect. Conversely, this electron deficiency at the 2-, 4-, and 6-positions makes the ring susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution

The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the 3-position.

Caption: General pathway for electrophilic substitution.

3.1.1. Halogenation

Bromination of 2-aminopyridines typically occurs at the 5-position. Since this position is already occupied, bromination of 5-isopropylpyridin-2-amine is expected to proceed at the 3-position.

Experimental Protocol: Bromination

-

Dissolve 5-isopropylpyridin-2-amine in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Slowly add a solution of bromine or N-bromosuccinimide (NBS) at room temperature.

-

Stir the reaction mixture until the starting material is consumed.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Neutralize the mixture and extract the product.

-

Purify by crystallization or chromatography.

3.1.2. Nitration

Nitration of 2-aminopyridines can be challenging due to the basicity of the amino group and the pyridine nitrogen, which can be protonated under strongly acidic conditions, deactivating the ring. However, with careful control of reaction conditions, nitration at the 3-position is achievable.

Experimental Protocol: Nitration

-

Dissolve 5-isopropylpyridin-2-amine in concentrated sulfuric acid at low temperature (0-5 °C).

-

Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature.

-

Allow the reaction to proceed for a specified time.

-

Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

-

Filter, wash, and dry the product.

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, particularly at the α (2,6) and γ (4) positions, making it susceptible to nucleophilic attack. This reactivity is further influenced by the presence of a good leaving group. While 5-isopropylpyridin-2-amine itself does not have a leaving group for direct SNAr, its derivatives, such as a halogenated analog, would readily undergo such reactions.

A classic example of nucleophilic substitution on a pyridine ring without a pre-installed leaving group is the Chichibabin reaction , which involves amination at the 2- or 6-position using sodium amide. For 5-isopropylpyridin-2-amine, this reaction would likely be directed to the 6-position.

Caption: The Chichibabin amination reaction.

Metal-Catalyzed Cross-Coupling Reactions

The amino group and the pyridine nitrogen in 5-isopropylpyridin-2-amine can act as ligands for transition metals, influencing its reactivity in cross-coupling reactions. For practical applications, it is often a halogenated derivative of 5-isopropylpyridin-2-amine that participates in these transformations.

3.3.1. Suzuki-Miyaura Coupling

This powerful C-C bond-forming reaction would typically involve a bromo- or iodo-substituted 5-isopropylpyridin-2-amine derivative and a boronic acid in the presence of a palladium catalyst.

General Protocol: Suzuki-Miyaura Coupling

-

Combine the halo-aminopyridine, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Heat the mixture under an inert atmosphere until the reaction is complete.

-

Cool the reaction, dilute with water, and extract the product.

-

Purify by chromatography.

3.3.2. Sonogashira Coupling

For the formation of C(sp²)-C(sp) bonds, a halo-aminopyridine can be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

General Protocol: Sonogashira Coupling

-

To a solution of the halo-aminopyridine and a terminal alkyne in a solvent like DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine).

-

Heat the reaction mixture under an inert atmosphere.

-

After completion, work up the reaction by adding water and extracting the product.

-

Purify as needed.

3.3.3. Buchwald-Hartwig Amination

This reaction is used to form C-N bonds and would involve the coupling of a halo-aminopyridine with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.

General Protocol: Buchwald-Hartwig Amination

-

Combine the halo-aminopyridine, an amine, a palladium precatalyst, a phosphine ligand, and a strong base (e.g., sodium tert-butoxide) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).

-

Heat the mixture under an inert atmosphere.

-

After the reaction is complete, cool the mixture, quench with water, and extract the product.

-

Purify by chromatography.

Safety and Handling

5-Isopropylpyridin-2-amine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Isopropylpyridin-2-amine presents a versatile platform for the synthesis of a wide range of functionalized pyridine derivatives. Its reactivity is a nuanced balance of the electronic contributions of the amino and isopropyl groups, as well as the inherent electronic nature of the pyridine ring. A thorough understanding of its behavior in electrophilic, nucleophilic, and metal-catalyzed reactions, as outlined in this guide, is essential for harnessing its full synthetic potential in the pursuit of novel molecules for drug discovery and development.

References

-

Aldlab Chemicals. (n.d.). 5-Isopropylpyridin-2-amine. Retrieved from [Link]

-

American Elements. (n.d.). 5-Isopropylpyridin-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

CP Lab Safety. (n.d.). 5-Isopropylpyridin-2-amine, 97% Purity, C8H12N2, 1 gram. Retrieved from [Link]

-

AccelaChem. (n.d.). 603310-75-4,2-Amino-5-isopropylpyridine. Retrieved from [Link]

- Kambe, N., Iwasaki, T., & Terao, J. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of chemical research, 41(11), 1493–1503.

-

PubChem. (n.d.). 5-Isopropylpyridin-2(1H)-one. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from [Link]

- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

- Google Patents. (n.d.). CN1054366C - Process for producing isopropyl amine.

- The Royal Society of Chemistry. (n.d.). Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin.

- Google Patents. (n.d.). EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them.

-

PubChemLite. (n.d.). 5-isopropylpyridin-3-amine (C8H12N2). Retrieved from [Link]

-

SpectraBase. (n.d.). (6-isopropyl-2-pyridyl)amine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (c) 5-Amino-2-(3-aminopropyl)-3-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

PubChem. (n.d.). N-isopropyl-3-nitropyridin-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

- Chemical Communications (RSC Publishing). (n.d.). Simple iron-amine catalysts for the cross-coupling of aryl Grignards with alkyl halides bearing β-hydrogens.

-

PubMed. (n.d.). or Cu-catalyzed cross-coupling reaction of alkyl fluorides with Grignard reagents. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0205441). Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

- Accounts of Chemical Research. (2021). 2-(Pyridin-2-yl)isopropyl (PIP)

- The Royal Society of Chemistry. (n.d.).

- Molecules. (n.d.).

- Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine.

-

PubMed. (n.d.). Simple iron-amine catalysts for the cross-coupling of aryl Grignards with alkyl halides bearing beta-hydrogens. Retrieved from [Link]

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

Sources

An In-depth Technical Guide to 5-Isopropylpyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropylpyridin-2-amine, a substituted aminopyridine, represents a valuable molecular scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, including its molecular formula and weight. It delves into established synthetic routes for its preparation, with a focus on palladium-catalyzed cross-coupling reactions. The guide further explores the reactivity of the 2-aminopyridine core, a critical aspect for its derivatization in drug discovery programs. A significant portion of this document is dedicated to the application of 5-isopropylpyridin-2-amine and its analogs in drug development, particularly as kinase inhibitors. Finally, standard protocols for purification and spectroscopic characterization are detailed to ensure the integrity and quality of the compound for research and development purposes.

Physicochemical Properties of 5-Isopropylpyridin-2-amine

5-Isopropylpyridin-2-amine, also known by its IUPAC name 5-(propan-2-yl)pyridin-2-amine, is a key building block in the synthesis of various biologically active molecules.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂ | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| CAS Number | 603310-75-4 | [1][2] |

| Boiling Point | 253 °C | [2] |

| Density | 1.008 g/cm³ | [2] |

| Appearance | Not specified, likely a solid or oil at room temperature | |

| Synonyms | 2-Amino-5-isopropylpyridine, 5-(1-Methylethyl)-2-pyridinamine | [1] |

Synthesis of 5-Isopropylpyridin-2-amine

A highly effective method for this transformation is the Buchwald-Hartwig amination.[3][4] This reaction facilitates the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of an aryl halide with an amine.[3]

Caption: Proposed synthetic workflow for 5-Isopropylpyridin-2-amine.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

-

Reagent Addition: Add 2-bromo-5-isopropylpyridine (1.0 equivalent), the ammonia surrogate (e.g., benzophenone imine, 1.2 equivalents), and the base (e.g., sodium tert-butoxide, 1.5 equivalents).

-

Solvent: Add anhydrous toluene or dioxane as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Deprotection (if necessary): If an ammonia surrogate like benzophenone imine is used, the resulting imine is hydrolyzed by treatment with an acid (e.g., hydrochloric acid) to yield the desired primary amine.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 5-isopropylpyridin-2-amine.

Chemical Reactivity

The reactivity of 5-isopropylpyridin-2-amine is primarily governed by the nucleophilic amino group and the electronic properties of the pyridine ring. The amino group can readily undergo a variety of chemical transformations, making it a versatile handle for further molecular elaboration.

-

N-Alkylation and N-Arylation: The primary amine can be alkylated or arylated to introduce various substituents.

-

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

-

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

-

Diazotization: Treatment with nitrous acid can lead to the formation of a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.

The pyridine ring itself can undergo electrophilic aromatic substitution, although the amino group is a strong activating group, directing substitution to the ortho and para positions. However, under strongly acidic conditions, the pyridine nitrogen can be protonated, deactivating the ring towards electrophilic attack.

Applications in Drug Development

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] This framework is particularly prominent in the development of kinase inhibitors for the treatment of cancer.[6][7][8]

Kinase Inhibition

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in regulating the cell cycle.[6][7][8] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9] Derivatives of 5-substituted-2-aminopyridines have been investigated as potent and selective CDK inhibitors.[6][7] The 2-aminopyridine moiety can form key hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The substituent at the 5-position, in this case, the isopropyl group, can be tailored to occupy a hydrophobic pocket within the active site, thereby enhancing binding affinity and selectivity.

Caption: Generalized mechanism of action for 2-aminopyridine kinase inhibitors.

Experimental Protocols

Purification

High-Performance Liquid Chromatography (HPLC)

For high-purity samples required for biological assays, reversed-phase HPLC is the method of choice. A general protocol for the purification of a basic compound like 5-isopropylpyridin-2-amine is outlined below.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for reversed-phase separation of small molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape for basic analytes. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |

| Gradient | 5-95% B over 20 minutes | A broad gradient is a good starting point for method development. |

| Flow Rate | 1 mL/min | Standard for analytical scale purification. |

| Detection | UV at 254 nm and 280 nm | Aromatic compounds typically absorb at these wavelengths. |

| Injection Volume | 10-100 µL | Dependent on sample concentration. |

Protocol Steps:

-

Sample Preparation: Dissolve the crude 5-isopropylpyridin-2-amine in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and dilute with mobile phase A.

-

Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

-

Injection and Elution: Inject the sample and run the gradient program.

-

Fraction Collection: Collect the fractions corresponding to the main peak.

-

Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.[5]

Recrystallization

For larger quantities and when the impurity profile allows, recrystallization is a cost-effective purification method.

-

Solvent Selection: Choose a solvent system in which 5-isopropylpyridin-2-amine is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar co-solvent (e.g., hexane, water) is often effective.

-

Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.[10]

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Aromatic Protons: Three signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the pyridine ring will likely appear as a doublet, a doublet of doublets, and a singlet or a narrow triplet, with coupling constants characteristic of pyridines.

-

Isopropyl Group: A septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃) are expected in the aliphatic region (typically δ 1.0-3.0 ppm).

-

Amine Protons: A broad singlet for the NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Five signals are expected for the pyridine ring carbons, with chemical shifts influenced by the nitrogen atom and the substituents.

-

Isopropyl Group: Two signals are expected for the isopropyl group, one for the methine carbon and one for the equivalent methyl carbons.

Infrared (IR) Spectroscopy

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.[11]

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group will appear just below 3000 cm⁻¹.

-

N-H Bending: A medium to strong band around 1600-1650 cm⁻¹ is characteristic of the N-H scissoring vibration of a primary amine.[11]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The aromatic C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.[11]

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 136.19).

-

Fragmentation Pattern: Characteristic fragmentation may include the loss of a methyl group from the isopropyl moiety (M-15) or other fragmentation patterns typical for aminopyridines.

Safety and Handling

As with any chemical, 5-isopropylpyridin-2-amine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-Isopropylpyridin-2-amine is a valuable building block for medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its synthesis is accessible through modern catalytic methods, and its reactivity allows for diverse structural modifications. This guide provides a foundational understanding of its properties, synthesis, and applications, along with practical protocols for its purification and characterization, to support further research and development efforts in this promising area.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Vymětalová, L., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301. [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Vymětalová, L., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. ResearchGate. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(8), 6435-6445. [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0205441). Retrieved from [Link]

-

American Elements. (n.d.). 5-Isopropylpyridin-2-amine. Retrieved from [Link]

-

Venkateswarulu, M., Gaur, P., & Koner, R. (2015). Sensitive molecular optical material for signaling primary amine vapors. Sensors and Actuators B: Chemical, 210, 529-535. [Link]

-

Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 12548-12571. [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

-

Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. ResearchGate. [Link]

-

An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2022). Journal of Chemical Sciences, 134(1), 1-10. [Link]

-

PubChem. (n.d.). 5-Isopropylpyridin-2(1H)-one. Retrieved from [Link]

-

protocols.io. (2016). HPLC Purification of Peptides. [Link]

-

MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(3), 893. [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

SpectraBase. (n.d.). (6-isopropyl-2-pyridyl)amine. Retrieved from [Link]

- Google Patents. (1994).

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]

-

WIPO Patentscope. (n.d.). CN116924975 - Preparation method of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. [Link]

-

Cohen, P., & Al-Assar, O. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacology research & perspectives, 10(3), e00957. [Link]

- Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

-

University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. [Link]

-

Gawinecki, R., et al. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 6(2), 157-166. [Link]

-

Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. echemi.com [echemi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 5. benchchem.com [benchchem.com]

- 6. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brimr.org [brimr.org]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

Commercial availability and suppliers of 5-Isopropylpyridin-2-amine

An In-Depth Technical Guide to 5-Isopropylpyridin-2-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Substituted Pyridine

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of therapeutics. Within this class, 5-Isopropylpyridin-2-amine (CAS No: 603310-75-4) emerges as a particularly valuable building block.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its commercial availability, key chemical properties, a robust synthetic protocol, and its strategic application in the synthesis of complex, biologically active molecules.

The strategic placement of the amino group at the 2-position and the isopropyl moiety at the 5-position creates a molecule with distinct reactivity and structural characteristics. The amino group serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, N-arylation, and the construction of fused heterocyclic systems.[2][3] The isopropyl group, a lipophilic and sterically defined substituent, can be crucial for modulating pharmacokinetic properties or for specific interactions within a biological target's binding pocket.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key properties of 5-Isopropylpyridin-2-amine are summarized below.

| Property | Value | Source |

| CAS Number | 603310-75-4 | [1][4][5] |

| Molecular Formula | C₈H₁₂N₂ | [1][4][6] |

| Molecular Weight | 136.19 g/mol | [1][4][5] |

| Boiling Point | ~253 °C at 760 mmHg | [1][6] |

| Density | ~1.008 g/cm³ | [1][6] |

| Flash Point | ~130 °C | [1][6] |

| IUPAC Name | 5-propan-2-ylpyridin-2-amine | [1] |

Spectroscopic Characterization Insights

While specific spectra for this exact compound are proprietary to suppliers, based on the structure and data for analogous 2-aminopyridines, the following spectroscopic signatures can be expected:

-

¹H NMR: The proton spectrum will feature distinct signals for the isopropyl group (a septet and a doublet) and three protons in the aromatic region corresponding to the pyridine ring, with coupling constants indicative of their relative positions. The amine protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show eight distinct signals, including those for the isopropyl group and the five carbons of the pyridine ring.

-

IR Spectroscopy: Key vibrational modes will include N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region and C=N/C=C stretching vibrations characteristic of the pyridine ring.[7]

-

Mass Spectrometry: The compound's molecular ion peak (M+) would be observed at m/z 136.10, consistent with its exact mass.[6]

Commercial Availability and Procurement

5-Isopropylpyridin-2-amine is readily available as a research chemical from various specialized suppliers. It is typically offered in research-grade purities, suitable for use in discovery and process development laboratories. When procuring this material, it is crucial to note that it is intended for professional research and manufacturing use only and not for consumer or medical applications.[4]

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich (Merck) | Varies by listing | Gram to multi-gram scale | 603310-75-4 |

| American Elements | Can be produced to high purity | Research and bulk quantities | 603310-75-4[1] |

| CP Lab Safety | 97% | 1 gram | 603310-75-4[4] |

| Sunway Pharm Ltd | 97% | 1g, 5g | 603310-75-4[5] |

| Echemi (Trader) | Industrial/Pharmaceutical Grade | Varies | 603310-75-4[6] |

Synthesis Protocol: A Practical Approach